

Application Notes and Protocols for DS88790512 in In Vivo Mouse Studies

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Compound of Interest

Compound Name: DS88790512

Cat. No.: B10819894

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Abstract

DS88790512 is a potent and selective, orally bioavailable blocker of the transient receptor potential canonical 6 (TRPC6) ion channel. TRPC6 is implicated in the pathophysiology of various diseases, including cardiac hypertrophy and renal fibrosis. These application notes provide detailed protocols for the in vivo administration of **DS88790512** in mouse models of these conditions, along with pharmacokinetic data and an overview of the relevant signaling pathway.

Introduction

The transient receptor potential canonical 6 (TRPC6) channel is a non-selective cation channel that plays a crucial role in calcium signaling. Dysregulation of TRPC6 activity is associated with the influx of Ca^{2+} , which can activate downstream signaling cascades, such as the calcineurin-NFAT pathway, leading to pathological conditions like cardiac hypertrophy and fibrosis.

DS88790512 has been identified as a potent inhibitor of TRPC6, offering a promising therapeutic strategy for these diseases. These protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of **DS88790512** in relevant mouse models.

Data Presentation

Table 1: Pharmacokinetic Parameters of DS88790512 in Mice

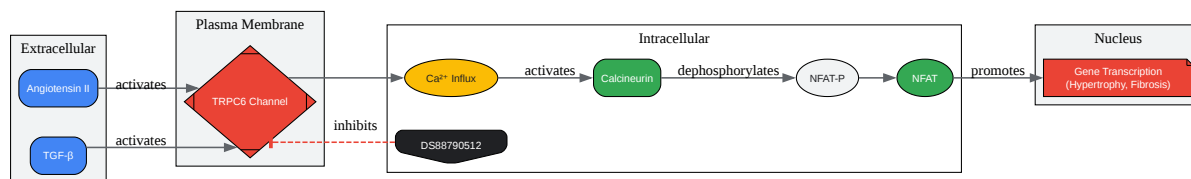
Parameter	Value	Units	Conditions
Dosage	10	mg/kg	Single oral administration
Cmax	260	nM	Plasma
AUC	1000	nM*h	Plasma
t1/2	2.9	hours	Plasma
Oral Bioavailability	50	%	

Table 2: Comparative In Vivo Dosages of TRPC6 Inhibitors in Mice

Compound	Dosage	Route	Mouse Model	Reference
DS88790512	10	Oral	Pharmacokinetic study	[cite:]
BI 749327	30	Oral	Cardiac and renal disease	[cite:]
PCC0208057	50 - 100	Not specified	LNCaP xenograft	[cite:]
SH045	Not specified	Once daily	Renal fibrosis	[cite:]

Signaling Pathway

The TRPC6 signaling pathway is a key regulator of cellular calcium homeostasis. Upon activation by stimuli such as Angiotensin II (Ang II) or Transforming Growth Factor-beta (TGF- β), TRPC6 channels on the plasma membrane open, leading to an influx of calcium ions (Ca²⁺). This rise in intracellular Ca²⁺ activates the phosphatase calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor. Dephosphorylated NFAT then translocates to the nucleus, where it promotes the transcription of genes involved in pathological processes like cardiac hypertrophy and fibrosis.



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Caption: TRPC6 Signaling Pathway in Pathological Conditions.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of **DS88790512** in Mice

Objective: To determine the pharmacokinetic profile of **DS88790512** following oral administration in mice.

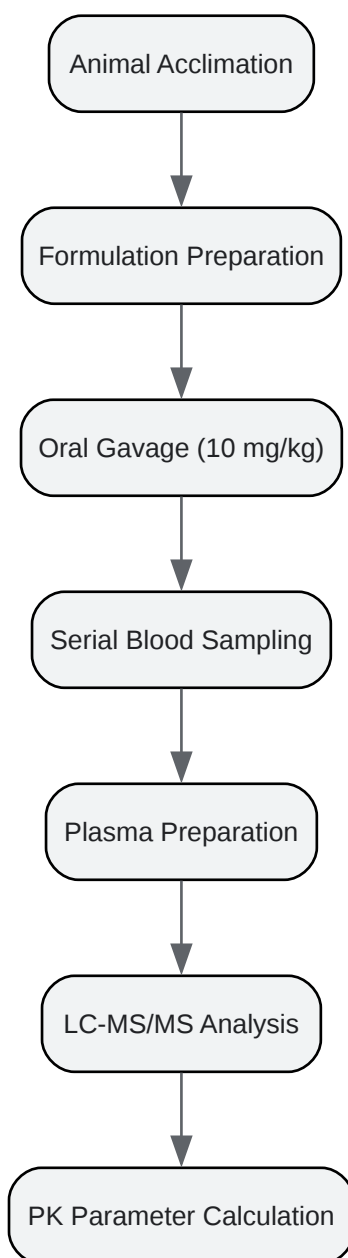
Materials:

- **DS88790512**
- Vehicle (e.g., 0.5% methylcellulose in water)
- Male C57BL/6 mice (8-10 weeks old)
- Oral gavage needles (20-22 gauge)
- Syringes
- Blood collection tubes (e.g., EDTA-coated)
- Centrifuge

- LC-MS/MS system for bioanalysis

Procedure:

- Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
- Formulation Preparation: Prepare a homogenous suspension of **DS88790512** in the vehicle at the desired concentration to achieve a 10 mg/kg dose in a volume of 10 mL/kg.
- Dosing:
 - Fast mice for 4 hours before dosing.
 - Weigh each mouse accurately.
 - Administer a single oral dose of the **DS88790512** formulation via gavage.
- Blood Sampling:
 - Collect blood samples (~50-100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
 - Place blood into EDTA-coated tubes and immediately place on ice.
- Plasma Preparation:
 - Centrifuge the blood samples at 4°C to separate plasma.
 - Transfer the plasma to clean tubes and store at -80°C until analysis.
- Bioanalysis:
 - Analyze the plasma concentrations of **DS88790512** using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate pharmacokinetic parameters (C_{max}, T_{max}, AUC, t_{1/2}, and oral bioavailability) using appropriate software.



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Caption: Workflow for a Mouse Pharmacokinetic Study.

Protocol 2: In Vivo Efficacy Study in a Mouse Model of Cardiac Hypertrophy

Objective: To evaluate the therapeutic efficacy of **DS88790512** in a transverse aortic constriction (TAC) mouse model of cardiac hypertrophy.

Materials:

- **DS88790512**
- Vehicle
- Male C57BL/6 mice (8-10 weeks old)
- Surgical instruments for TAC surgery
- Echocardiography system
- Histology reagents (e.g., formalin, paraffin, H&E stain, Masson's trichrome stain)
- RT-qPCR reagents

Procedure:

- TAC Surgery:
 - Induce pressure overload-induced cardiac hypertrophy by performing TAC surgery on anesthetized mice. Sham-operated animals will undergo the same procedure without aortic constriction.
- Treatment:
 - Randomly assign mice to treatment groups (e.g., Sham + Vehicle, TAC + Vehicle, TAC + **DS88790512**).
 - Begin daily oral gavage of **DS88790512** (e.g., 10-30 mg/kg) or vehicle one day post-surgery and continue for a specified duration (e.g., 4 weeks).
- Echocardiography:
 - Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).
- Tissue Collection and Analysis:

- At the end of the study, euthanize the mice and collect the hearts.
- Measure heart weight to body weight and heart weight to tibia length ratios.
- Fix a portion of the heart in formalin for histological analysis (H&E for myocyte size, Masson's trichrome for fibrosis).
- Snap-freeze a portion of the heart in liquid nitrogen for gene expression analysis (e.g., ANP, BNP, β -MHC) by RT-qPCR.
- Data Analysis:
 - Statistically compare the data between the different treatment groups.

Protocol 3: In Vivo Efficacy Study in a Mouse Model of Renal Fibrosis

Objective: To assess the anti-fibrotic effects of **DS88790512** in a unilateral ureteral obstruction (UUO) mouse model of renal fibrosis.

Materials:

- **DS88790512**
- Vehicle
- Male C57BL/6 mice (8-10 weeks old)
- Surgical instruments for UUO surgery
- Histology reagents (e.g., formalin, paraffin, Sirius Red/Picrosirius Red stain)
- Immunohistochemistry reagents (e.g., antibodies against α -SMA, fibronectin)
- RT-qPCR reagents

Procedure:

- UUO Surgery:

- Induce renal fibrosis by ligating the left ureter in anesthetized mice. Sham-operated animals will have their ureter mobilized but not ligated.
- Treatment:
 - Randomly assign mice to treatment groups (e.g., Sham + Vehicle, UUO + Vehicle, UUO + **DS88790512**).
 - Initiate daily oral gavage of **DS88790512** (e.g., 10-30 mg/kg) or vehicle one day post-surgery and continue for the duration of the study (e.g., 7-14 days).
- Tissue Collection and Analysis:
 - At the end of the study, euthanize the mice and collect both the obstructed and contralateral kidneys.
 - Fix a portion of the kidneys in formalin for histological analysis (Sirius Red for collagen deposition).
 - Perform immunohistochemistry to detect markers of fibrosis such as α -smooth muscle actin (α -SMA) and fibronectin.
 - Snap-freeze a portion of the kidneys in liquid nitrogen for gene expression analysis of profibrotic markers (e.g., TGF- β , Collagen I) by RT-qPCR.
- Data Analysis:
 - Quantify the fibrotic area and marker expression and perform statistical comparisons between the treatment groups.

Conclusion

These application notes provide a framework for conducting in vivo studies with the TRPC6 inhibitor **DS88790512** in mice. The provided pharmacokinetic data can inform dose selection, and the detailed protocols for cardiac hypertrophy and renal fibrosis models offer a starting point for efficacy evaluation. The signaling pathway diagram provides a conceptual basis for the mechanism of action of **DS88790512**. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines.

- To cite this document: BenchChem. [Application Notes and Protocols for DS88790512 in In Vivo Mouse Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819894#ds88790512-dosage-for-in-vivo-mouse-studies]

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